molecular formula C6H2ClN5 B2639504 {[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile CAS No. 890091-63-1

{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile

Cat. No.: B2639504
CAS No.: 890091-63-1
M. Wt: 179.57
InChI Key: QQNKADPBZPWGHU-WAYWQWQTSA-N
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Description

The compound “{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile” features a propanedinitrile backbone (NC–C–CN) substituted with an imino group (–NH–) and an E-configured 2-amino-2-chloro-1-cyanoethenyl moiety.

Properties

IUPAC Name

2-[(E)-2-amino-2-chloro-1-cyanoethenyl]iminopropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN5/c7-6(11)5(3-10)12-4(1-8)2-9/h11H2/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNKADPBZPWGHU-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=NC(=C(N)Cl)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#N)C(=N/C(=C(\N)/Cl)/C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile typically involves the reaction of malononitrile with appropriate amines and chlorinating agents. One common method includes the use of malononitrile and a chlorinating agent such as phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group. The reaction is carried out in a solvent like acetonitrile at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of automated systems allows for the efficient handling of hazardous reagents and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

    Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Solvents: Acetonitrile, dichloromethane, and ethanol.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, imines, and substituted nitriles. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of {[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile involves its interaction with nucleophilic sites on target molecules. The chloro group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical syntheses and biological assays to study molecular interactions and pathways .

Comparison with Similar Compounds

Core Backbone and Substituents

  • Target Compound: Propanedinitrile core with an imino-linked E-configured 2-amino-2-chloro-1-cyanoethenyl group.
  • [Chloro(phenyl)methylidene]propanedinitrile (α-Chlorobenzalmalononitrile): Propanedinitrile core substituted with a chloro(phenyl)methylidene group . Lacks amino and cyano substituents, but the phenyl ring enhances aromaticity and hydrophobicity.
  • 2-[3-((Z)-2-{4-[Bis(2-chloroethyl)amino]phenyl}ethenyl)-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile: Features a cyclohexenylidene ring and bis(2-chloroethyl)amino-phenyl substituent. The Z-configuration and bulky cyclohexene ring differentiate its geometry from the target compound .
  • 2-[(3E)-1-(Dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile: Contains a dimethylamino group and fluorophenyl methoxyimino chain. The fluorine atom introduces electronegativity, while the methoxy group adds steric bulk .
  • 2-({[4-(Dimethylamino)phenyl]imino}methyl)propanedinitrile: Aromatic dimethylaminophenyl imino substituent enhances conjugation, affecting electronic properties .

Functional Groups

  • Amino Groups: The target compound’s primary amino group contrasts with tertiary amines (e.g., dimethylamino in and ), impacting basicity and hydrogen-bonding capacity.
  • Halogen Substituents: Chlorine in the target compound vs.
  • Cyanos: All compounds retain the propanedinitrile core, but additional cyano groups (e.g., in the target compound) may enhance electron-withdrawing effects.

Physical and Chemical Properties

Property Target Compound [Chloro(phenyl)methylidene]propanedinitrile 2-[3-((Z)-...cyclohex-2-en-1-ylidene]propanedinitrile 2-[(3E)-1-(Dimethylamino)...propanedinitrile 2-({[4-(Dimethylamino)phenyl]imino}methyl)propanedinitrile
Molecular Formula C₆H₄ClN₅ (estimated) C₁₀H₅ClN₂ C₂₄H₂₃Cl₂N₃ C₁₅H₁₅FN₄O C₁₂H₁₁N₅
Molecular Weight (g/mol) ~213.6 (estimated) 188.6 448.4 286.30 225.25
Key Functional Groups –NH₂, –Cl, –CN, imino –Cl, phenyl, propanedinitrile –Cl, cyclohexenylidene, bis(chloroethyl)amino –F, –OCH₂C₆H₄F, dimethylamino –N(CH₃)₂, aromatic imino
Solubility Likely polar solvents Low (hydrophobic phenyl) Low (bulky substituents) Moderate (fluorine enhances polarity) Moderate (aromatic amine)
Stability Sensitive to acid/base hydrolysis Stable under ambient conditions Thermally stable (rigid structure) Stable (electron-withdrawing F) Photostable (conjugated system)

Biological Activity

{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a cyano group and a chloro substituent. These functional groups are known to influence the biological activity of compounds significantly.

Structural Formula

The IUPAC name for this compound is derived from its chemical structure, which includes:

  • Amino group : Contributes to the basicity and potential interactions with biological targets.
  • Chloro substituent : Often enhances the lipophilicity and cellular uptake.
  • Cyano group : Associated with various biological activities, including antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with halogen substitutions have shown increased antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundActivity Against S. aureusActivity Against E. faecalis
1aEffectiveInactive
1pModerateEffective
2iHighModerate

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Studies indicate that similar compounds exhibit cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells . The structure-activity relationship (SAR) suggests that modifications in the amino and cyano groups can enhance anticancer activity.

Case Studies

  • Study on Antimicrobial Efficacy :
    A series of experiments conducted on synthesized derivatives showed that compounds with specific substitutions had superior efficacy against resistant strains of bacteria compared to traditional antibiotics .
  • Cytotoxicity Assessment :
    In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation in certain cancer types while sparing normal cells, suggesting a selective action mechanism .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is crucial for evaluating the therapeutic potential of any compound. Preliminary assessments suggest that this compound exhibits favorable ADMET properties, which could facilitate its development as a pharmaceutical agent.

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